molecular formula C19H16F2N2O3S B2579325 N-cyclopropyl-1-[(1-ethyl-2-methyl-1H-indol-3-yl)methyl]piperidine-4-carboxamide CAS No. 1251644-52-6

N-cyclopropyl-1-[(1-ethyl-2-methyl-1H-indol-3-yl)methyl]piperidine-4-carboxamide

Cat. No. B2579325
CAS RN: 1251644-52-6
M. Wt: 390.4
InChI Key: KWLMSSUCLRONOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-cyclopropyl-1-[(1-ethyl-2-methyl-1H-indol-3-yl)methyl]piperidine-4-carboxamide” is a complex organic compound. It contains an indole group, which is a common structure in many natural and synthetic compounds with biological activity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Indole compounds generally have a crystalline structure and are colorless .

Scientific Research Applications

Enantioselective Synthesis

The development of enantioselective processes for the preparation of CGRP receptor inhibitors demonstrates the importance of stereoselective synthesis in drug development. A potent calcitonin gene-related peptide (CGRP) receptor antagonist was synthesized via a convergent, economical, and stereoselective method, emphasizing the role of chiral centers in pharmacological activity (Cann et al., 2012).

Anticancer and Antimicrobial Activity

Research on indole-pyrimidine hybrids showcases the synthesis of novel derivatives with significant in vitro anticancer and antimicrobial activities. The structural features of these compounds, such as the substituent group on the pyrimidine ring, significantly influence their biological activities, demonstrating the importance of molecular design in therapeutic applications (Gokhale et al., 2017).

Drug Development for Diabetes

A study on the preparation of an amorphous, peptide-like diabetes drug highlights the process development for large-scale production, illustrating the challenges and solutions in the manufacture of novel therapeutic agents. This research underlines the importance of drug form and purity in the development of medications for chronic conditions like diabetes (Sawai et al., 2010).

Allosteric Modulation of Receptors

Optimization of chemical functionalities in indole-2-carboxamides for allosteric modulation of the cannabinoid receptor 1 (CB1) indicates the significance of molecular modifications on the pharmacological profile of compounds. This research contributes to the understanding of how allosteric modulators can influence receptor activity, opening pathways for the development of novel therapeutics (Khurana et al., 2014).

Neuroinflammation Imaging

The development of PET imaging tracers for targeting microglia-specific markers, such as the macrophage colony-stimulating factor 1 receptor (CSF1R), underscores the importance of diagnostic tools in understanding and treating neuroinflammatory conditions. This research demonstrates the potential of noninvasive imaging techniques in diagnosing and monitoring diseases associated with neuroinflammation (Horti et al., 2019).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Some indole derivatives have been found to inhibit tubulin polymerization, which can have antiproliferative effects against certain cancer cell lines .

properties

IUPAC Name

[6-fluoro-4-(4-fluorophenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F2N2O3S/c20-13-3-6-15(7-4-13)23-12-18(19(24)22-9-1-2-10-22)27(25,26)17-8-5-14(21)11-16(17)23/h3-8,11-12H,1-2,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWLMSSUCLRONOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)F)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.